5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a but-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole typically involves a [3+2] cycloaddition reaction between an aryl diazonium compound and trimethylsilyldiazomethane . This reaction is carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide. The reaction proceeds efficiently, yielding the desired tetrazole derivative with high purity.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acid groups to improve metabolic stability.
Medicine: Explored for its potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the but-2-en-1-yloxy group.
5-Methyltetrazole: Contains a methyl group instead of the but-2-en-1-yloxy group.
5-Aminotetrazole: Features an amino group in place of the but-2-en-1-yloxy group
Uniqueness
5-{4-[(But-2-en-1-yl)oxy]phenyl}-2H-tetrazole is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61493-80-9 |
---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(4-but-2-enoxyphenyl)-2H-tetrazole |
InChI |
InChI=1S/C11H12N4O/c1-2-3-8-16-10-6-4-9(5-7-10)11-12-14-15-13-11/h2-7H,8H2,1H3,(H,12,13,14,15) |
InChI Key |
SATFMVQUICNZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.